molecular formula C18H35NO4 B15181683 Aspartic acid, N-tetradecyl- CAS No. 778563-37-4

Aspartic acid, N-tetradecyl-

Cat. No.: B15181683
CAS No.: 778563-37-4
M. Wt: 329.5 g/mol
InChI Key: PFFBGOKORITACC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Myristyl aspartic acid, DL- is a synthetic compound derived from aspartic acid, an amino acid that plays a crucial role in the biosynthesis of proteins. This compound is characterized by the presence of a myristyl group, a 14-carbon saturated fatty acid chain, attached to the aspartic acid molecule. The “DL-” prefix indicates that the compound is a racemic mixture, containing both D- and L- enantiomers of myristyl aspartic acid.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Myristyl aspartic acid, DL- typically involves the esterification of aspartic acid with myristyl alcohol. The reaction is catalyzed by an acid, such as sulfuric acid, and is carried out under reflux conditions. The reaction mixture is then neutralized, and the product is purified through crystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of Myristyl aspartic acid, DL- can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and yields higher purity products. The use of biocatalysts, such as lipases, can also be explored to achieve more environmentally friendly synthesis routes.

Chemical Reactions Analysis

Types of Reactions

Myristyl aspartic acid, DL- undergoes various chemical reactions, including:

    Oxidation: The myristyl group can be oxidized to form carboxylic acids.

    Reduction: The carboxyl groups of aspartic acid can be reduced to form alcohols.

    Substitution: The amino group of aspartic acid can undergo substitution reactions to form amides or other derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Reagents like acyl chlorides or anhydrides are used for amide formation.

Major Products Formed

    Oxidation: Myristic acid and aspartic acid derivatives.

    Reduction: Myristyl alcohol and reduced aspartic acid derivatives.

    Substitution: N-myristoyl aspartic acid derivatives.

Scientific Research Applications

Chemistry

Myristyl aspartic acid, DL- is used as a surfactant in various chemical formulations due to its amphiphilic nature. It is also employed in the synthesis of more complex molecules in organic chemistry.

Biology

In biological research, Myristyl aspartic acid, DL- is used to study protein-lipid interactions. The myristyl group mimics the lipid modifications found in many proteins, making it a valuable tool for understanding membrane protein functions.

Medicine

Myristyl aspartic acid, DL- has potential applications in drug delivery systems. Its amphiphilic nature allows it to form micelles, which can encapsulate hydrophobic drugs and improve their solubility and bioavailability.

Industry

In the industrial sector, Myristyl aspartic acid, DL- is used in the formulation of cosmetics and personal care products. Its surfactant properties help in emulsifying and stabilizing formulations.

Mechanism of Action

The mechanism of action of Myristyl aspartic acid, DL- involves its ability to interact with lipid membranes. The myristyl group inserts into the lipid bilayer, while the aspartic acid moiety interacts with the aqueous environment. This dual interaction allows Myristyl aspartic acid, DL- to modulate membrane fluidity and permeability, making it useful in various applications, including drug delivery and membrane protein studies.

Comparison with Similar Compounds

Similar Compounds

    Myristic acid: A 14-carbon saturated fatty acid used in similar applications but lacks the amino acid component.

    Aspartic acid: An amino acid without the myristyl group, used in protein synthesis and metabolic pathways.

    N-myristoyl glycine: A compound similar to Myristyl aspartic acid, DL- but with glycine instead of aspartic acid.

Uniqueness

Myristyl aspartic acid, DL- is unique due to its combination of a long-chain fatty acid and an amino acid. This dual functionality allows it to interact with both hydrophobic and hydrophilic environments, making it versatile in various applications, from surfactants to drug delivery systems.

Properties

CAS No.

778563-37-4

Molecular Formula

C18H35NO4

Molecular Weight

329.5 g/mol

IUPAC Name

2-(tetradecylamino)butanedioic acid

InChI

InChI=1S/C18H35NO4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-19-16(18(22)23)15-17(20)21/h16,19H,2-15H2,1H3,(H,20,21)(H,22,23)

InChI Key

PFFBGOKORITACC-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCNC(CC(=O)O)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.